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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of LY345899
against methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate
dehydrogenase 2 (MTHFD?2), two key enzymes in one-carbon metabolism. This document
details the inhibitor's potency, the experimental protocols for determining its activity, and the
relevant signaling pathways.

Core Data: Ki and IC50 Values

LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2.
[1] It exhibits a higher potency for the cytoplasmic MTHFD1 isoform compared to the
mitochondrial MTHFD2. The inhibitory constants are summarized in the table below.

Inhibitor Target Enzyme IC50 (nM) Ki (nM)
LY345899 MTHFD1 96[1] 18[1]
LY 345899 MTHFD2 663[1] Not Reported

Signaling Pathways

MTHFD1 and MTHFD?2 are crucial for providing one-carbon units for the synthesis of
nucleotides and other essential biomolecules. Their inhibition by LY345899 disrupts these
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processes, impacting cell proliferation and survival, particularly in cancer cells which have a
high demand for one-carbon units.

One-Carbon Metabolism and Nucleotide Synthesis

The primary mechanism of action of LY345899 is the disruption of the one-carbon metabolic
pathway. MTHFD1 (cytoplasmic) and MTHFD2 (mitochondrial) catalyze key steps in the folate
cycle, which is essential for the de novo synthesis of purines and thymidylate, the building
blocks of DNA and RNA. By competitively inhibiting these enzymes, LY345899 depletes the
cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing
cells.
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One-Carbon Metabolism Pathway and Inhibition by LY345899.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1675677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

PIBK/IAKT/mTOR Signaling Pathway

Recent studies have implicated MTHFD1 and MTHFD?2 in the regulation of major signaling
pathways that control cell growth and proliferation, such as the PIBK/AKT/mTOR pathway.
MTHFD1 has been shown to regulate autophagy and promote tumor growth and metastasis in
colorectal cancer through this pathway. Similarly, MTHFD2 can facilitate breast cancer cell
proliferation via the AKT signaling pathway. The inhibition of these enzymes by LY345899 may
therefore have downstream effects on these critical signaling cascades.
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MTHFD1/2 and the PISK/AKT/mTOR Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays to determine the
inhibitory activity of compounds like LY345899 against MTHFD1 and MTHFD2.
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MTHFD2 Dehydrogenase Inhibition Assay

This assay measures the inhibition of the NAD+-dependent dehydrogenase activity of
MTHFD2.

Materials:

Recombinant human MTHFD2 enzyme

o Assay Buffer: 100 mM Tris-HCI (pH 8.0), 200 mM KCI, 10 mM MgCI2, 0.01% Tween-20
e Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

» Cofactor: NAD+

e Test Compound (e.g., LY345899) dissolved in DMSO

o 384-well assay plates

» Plate reader capable of measuring fluorescence or absorbance for NADH detection
Procedure:

e Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

e Reaction Setup:

o Add 1 pL of the compound solution to the wells of a 384-well plate.

o Prepare an enzyme solution by diluting recombinant MTHFD2 in the assay buffer. Add 10
uL of this solution to each well.

o Incubate the plate at room temperature for 15 minutes to allow for compound binding to
the enzyme.

¢ |nitiation of Reaction:

o Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.
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o Initiate the enzymatic reaction by adding 10 pL of the substrate/cofactor solution to each
well.

e |ncubation and Detection:

o Incubate the reaction at room temperature for 60 minutes.

o Stop the reaction and measure the amount of NADH produced using a suitable detection
reagent (e.g., a diaphorase/resazurin coupled system that measures resorufin
fluorescence).

e Data Analysis:

o Calculate the percent inhibition for each compound concentration relative to a DMSO
control.

o Determine the IC50 value by fitting the dose-response data to a four-parameter logistic
equation.
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Experimental Workflow for MTHFD2 Inhibition Assay.

MTHFD1 Dehydrogenase Inhibition Assay

The protocol for the MTHFD1 dehydrogenase assay is similar to that of MTHFD2, with the key
difference being the cofactor used. MTHFD1 utilizes NADP+ as a cofactor for its

dehydrogenase activity.
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Materials:

Recombinant human MTHFD1 enzyme

Assay Buffer: (Similar to MTHFD2 assay buffer, e.g., 1200 mM Tris-HCI, pH 7.5)
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NADP+

Test Compound (e.g., LY345899) dissolved in DMSO

96- or 384-well assay plates

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

Compound and Reagent Preparation: As described for the MTHFD2 assay, prepare serial
dilutions of the inhibitor. Prepare solutions of recombinant MTHFD1, CH2-THF, and NADP+
in the assay buffer.

Reaction Setup: In a temperature-controlled cuvette or microplate well, combine the assay
buffer, MTHFD1 enzyme, and the test compound at various concentrations.

Initiation and Measurement: Initiate the reaction by adding CH2-THF and NADP+.
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the
formation of NADPH.

Data Analysis: Determine the initial reaction velocities from the linear portion of the
absorbance versus time curves. Calculate the percent inhibition and determine the 1C50
value as described for the MTHFD2 assay. To determine the Ki value for a competitive
inhibitor, the assay should be performed at multiple substrate concentrations, and the data
can be analyzed using a Cheng-Prusoff plot or by direct fitting to the appropriate inhibition
model.

Conclusion
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LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, with a preference for MTHFD1.
Its ability to disrupt one-carbon metabolism and impinge on critical cell signaling pathways
makes it a valuable tool for cancer research and a potential lead compound for the
development of novel anticancer therapeutics. The experimental protocols provided herein offer
a framework for the accurate determination of the inhibitory potency of LY345899 and other
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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